2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}-N’-[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}-N’-[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process. The initial step often includes the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}-N’-[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The presence of the 4-chlorobenzyl and thiol groups may enhance its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives with different substituents on the benzene ring or the imidazole ring. For example:
- 2-{[1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}-N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}-N’-[(E)-(2-ETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of 2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}-N’-[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of substituents, which may confer unique pharmacological properties and applications.
Properties
Molecular Formula |
C22H19ClN4OS2 |
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Molecular Weight |
455.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19ClN4OS2/c1-15-6-11-18(30-15)12-24-26-21(28)14-29-22-25-19-4-2-3-5-20(19)27(22)13-16-7-9-17(23)10-8-16/h2-12H,13-14H2,1H3,(H,26,28)/b24-12+ |
InChI Key |
HXLUUOFOKUFXLE-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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